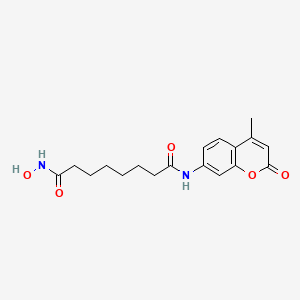

Coumarin-SAHA

描述

Structure

3D Structure

属性

IUPAC Name |

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRCADVJNRJJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693947 | |

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260635-77-5 | |

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Coumarin-SAHA Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of coumarin-suberoylanilide hydroxamic acid (SAHA) conjugates. These hybrid molecules are of significant interest in drug discovery, primarily as histone deacetylase (HDAC) inhibitors with potential applications in cancer therapy. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying scientific principles.

Introduction

Coumarin-SAHA conjugates are hybrid molecules that combine the structural features of coumarin (B35378), a fluorescent scaffold, and SAHA (Vorinostat), a potent pan-HDAC inhibitor. This combination aims to leverage the HDAC inhibitory activity of the SAHA pharmacophore while incorporating the favorable fluorescent properties of the coumarin moiety. These conjugates can serve dual roles: as potential therapeutic agents and as fluorescent probes to study HDAC biology and screen for new inhibitors.[1][2] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their inhibition has emerged as a promising strategy in cancer treatment.[4]

Synthesis of this compound

The synthesis of this compound, also referred to as c-SAHA, is typically achieved through a two-step process.[3] The general strategy involves the coupling of a coumarin moiety to a suberic acid backbone, followed by the formation of the hydroxamic acid.

Experimental Protocol: Synthesis of N1-hydroxy-N8-(4-methyl-2-oxo-2H-chromen-7-yl)octanediamide (this compound)[3]

Step 1: Synthesis of the Coumarin-Suberic Acid Intermediate

-

Dissolve suberic acid monomethyl ester (2 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.48 mmol), and 7-amino-4-methylcoumarin (B1665955) (2 mmol) in dichloromethane (B109758) (20 mL) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (4.8 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

After the reaction is complete, add 50 mL of dichloromethane and wash the solution with water (3 x 50 mL).

-

Dry the organic layer with sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by silica (B1680970) gel column chromatography.

Step 2: Synthesis of this compound (Hydroxamic Acid Formation)

-

Treat the purified intermediate from Step 1 with hydroxylamine (B1172632) under alkaline conditions.

-

Purify the final product, N¹-hydroxy-N⁸-(4-methyl-2-oxo-2H-chromen-7-yl)octanediamide, by silica gel column chromatography.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Experimental Protocols: Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the synthesized compounds.[3][5] Samples are typically dissolved in deuterated solvents like CDCl₃ or CD₃OD.[3]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product and its intermediates.[3]

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule.[3]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard technique to assess the purity of the synthesized compound.[6][7] A C18 column is often used with a mobile phase consisting of a mixture of water and acetonitrile.[8][9]

-

Melting Point : The melting point of the solid product is determined as an indicator of purity.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Quenching Mechanism of Coumarin-SAHA

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the synthesis, photophysical properties, and fluorescence quenching mechanism of the Coumarin-Suberoylanilide Hydroxamic Acid (c-SAHA) conjugate. It serves as a valuable tool for researchers in drug discovery, particularly those focused on the development of Histone Deacetylase (HDAC) inhibitors.

Introduction: Coumarin-SAHA as a Fluorescent Probe for HDACs

Histone Deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. Their role in cell cycle progression and gene expression has made them significant therapeutic targets, especially in oncology.[1] Suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor, is an approved cancer treatment.[2] The development of high-throughput screening methods to identify new, potent, and selective HDAC inhibitors is a key objective in drug discovery.

To this end, a fluorescent probe, this compound (c-SAHA), was synthesized by conjugating 7-amino-4-methylcoumarin (B1665955) with the SAHA scaffold.[1] This probe was designed to retain the HDAC-binding characteristics of SAHA while incorporating the fluorescent properties of coumarin. Upon binding to the active site of HDAC enzymes, such as HDAC8, the fluorescence of c-SAHA is significantly quenched.[1] This phenomenon forms the basis of a sensitive and robust assay for characterizing enzyme-inhibitor interactions and for screening new inhibitor candidates.[1][2]

Synthesis and Photophysical Properties

The c-SAHA conjugate is synthesized in a two-step process, beginning with the monomethyl ester of suberic acid and 7-amino-4-methylcoumarin.[1] The resulting molecule exhibits distinct photophysical properties that are fundamental to its function as a fluorescent probe.

Data Presentation: Photophysical and Binding Properties

The key quantitative parameters defining the c-SAHA probe and its interaction with HDAC8 are summarized below.

| Parameter | Value | Reference |

| Photophysical Properties | ||

| Excitation Maximum (λex) | 325 nm | [1][2] |

| Emission Maximum (λem) | 400 nm | [1][2] |

| Quantum Yield (Φ) | 0.43 | [1] |

| Binding & Quenching Properties (with HDAC8) | ||

| Binding Affinity (Kd) | 0.16 ± 0.02 μM | [1] |

| Inhibition Constant (Ki) | 160 nM | [1] |

| Fluorescence Quenching | ~50% (at 2 μM HDAC8) | [1] |

The Core Mechanism: Quenching Upon Binding

The central mechanism involves the direct interaction between the c-SAHA molecule and the HDAC enzyme. The design of c-SAHA is based on the known pharmacophore for HDAC inhibitors: a "cap" group that interacts with residues at the rim of the active site, a hydrophobic linker, and a zinc-binding group (in this case, hydroxamic acid) that chelates the catalytic Zn²⁺ ion in the enzyme's active site.[3] When c-SAHA occupies the active site of HDAC8, its fluorescence emission is reduced by approximately 50%.[1]

This quenching is highly specific to the binding event. The emission maximum does not shift, but the intensity decreases significantly, indicating a change in the fluorophore's local environment or the formation of a non-fluorescent complex.[1]

Caption: Binding of this compound to HDAC8 leads to the formation of a complex and subsequent fluorescence quenching.

Static vs. Dynamic Quenching

Fluorescence quenching can occur through two primary mechanisms: dynamic and static.[4][5]

-

Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, providing a non-radiative pathway for it to return to the ground state. This process is diffusion-dependent and typically increases with temperature.[6][7]

-

Static Quenching: The fluorophore and quencher form a stable, non-fluorescent complex in the ground state. Since this complex does not fluoresce, the overall fluorescence intensity of the solution decreases.[4][5]

For the c-SAHA and HDAC8 interaction, static quenching is the predominant mechanism . This is inferred from the high-affinity, specific binding (Kd = 160 nM) that results in a stable ground-state complex.[1] The interaction is not a random collision but a specific molecular recognition event. Temperature-dependent studies, which are the definitive method to distinguish the two, show that static quenching decreases with increasing temperature as the complex becomes less stable, whereas dynamic quenching increases.[6][7]

Caption: Comparison of dynamic (collisional) and static (complex formation) fluorescence quenching mechanisms.

Application: Competitive Displacement Assay Workflow

The quenching of c-SAHA upon binding to HDAC8 provides a powerful tool for screening other non-fluorescent HDAC inhibitors. In this assay, a pre-formed [c-SAHA-HDAC8] complex (low fluorescence state) is challenged with a test compound. If the test compound binds to the HDAC8 active site with higher affinity, it will displace c-SAHA. The released c-SAHA returns to its highly fluorescent unbound state, resulting in a measurable increase in fluorescence intensity. This signal increase is directly proportional to the binding affinity of the test compound.[1]

Caption: Experimental workflow for the competitive displacement assay using the c-SAHA fluorescent probe.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (c-SAHA)

This protocol is adapted from the procedure described in Analytical Biochemistry (2011).[1]

-

Step I: Dissolve suberic acid monomethyl ester (2 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.48 mmol), and 7-amino-4-methylcoumarin (2 mmol) in dichloromethane (B109758) (20 mL) at room temperature.

-

After 30 minutes, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.4 mmol) and stir the reaction mixture for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the product using column chromatography to yield the intermediate ester.

-

Step II: Treat the intermediate ester with a freshly prepared solution of hydroxylamine (B1172632) in methanol (B129727) (from hydroxylamine hydrochloride and methanolic KOH) to convert the methyl ester to the final hydroxamic acid product, c-SAHA.

-

Purify the final c-SAHA product by chromatography.

Protocol 2: Determination of c-SAHA-HDAC8 Binding Affinity

This protocol outlines a direct titration experiment to measure the dissociation constant (Kd).[1]

-

Buffer Preparation: Prepare a suitable buffer (e.g., 10 mM Tris, pH 7.5, containing 100 mM NaCl and 1 mM TCEP).

-

c-SAHA Solution: Prepare a stock solution of c-SAHA and dilute it to a fixed final concentration (e.g., 0.1 μM) in the assay buffer.

-

HDAC8 Titration: Prepare a series of dilutions of HDAC8 enzyme in the same buffer.

-

Measurement: In a fluorometer cuvette, place the c-SAHA solution. Measure the initial fluorescence intensity (λex = 325 nm, λem = 400 nm).

-

Sequentially add increasing concentrations of the HDAC8 stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum (400–500 nm).

-

Data Analysis: Correct the fluorescence readings for dilution. Plot the decrease in fluorescence intensity at 400 nm against the total HDAC8 concentration.

-

Fit the resulting binding isotherm to a suitable binding equation (e.g., a quadratic equation for tight binding) to determine the Kd value.[1]

Protocol 3: Distinguishing Quenching Mechanisms via Stern-Volmer Analysis

This is a general protocol to definitively determine the quenching mechanism, adapted from principles of fluorescence spectroscopy.[6][8][9]

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the fluorophore (c-SAHA) and varying concentrations of the quencher (HDAC8).

-

Steady-State Measurements: Measure the fluorescence intensity (I) for each sample. Also, measure the intensity of the fluorophore alone (I₀).

-

Stern-Volmer Plot: Plot I₀/I versus the quencher concentration [Q]. The relationship is described by the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

-

Time-Resolved Measurements (Optional but Recommended): Measure the fluorescence lifetime of the fluorophore in the absence (τ₀) and presence (τ) of the quencher. For dynamic quenching, τ₀/τ = I₀/I. For pure static quenching, τ₀/τ = 1, as the unbound fluorophores have a normal lifetime.[9]

-

Temperature Dependence Study: Repeat the steady-state measurements at several different temperatures.

Conclusion

The this compound conjugate is a sophisticated chemical tool that leverages a specific, high-affinity binding event to generate a measurable optical signal. Its fluorescence is significantly quenched via a static quenching mechanism upon forming a stable, ground-state complex with HDAC8. This predictable behavior allows for the development of a simple, robust, and sensitive competitive displacement assay. This technical guide provides the foundational knowledge and protocols necessary for researchers to effectively utilize the c-SAHA probe in high-throughput screening campaigns for the discovery and characterization of novel HDAC inhibitors.

References

- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Properties of Coumarin-SAHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Coumarin-Suberoylanilide Hydroxamic Acid (Coumarin-SAHA or c-SAHA), a fluorescent derivative of the histone deacetylase (HDAC) inhibitor SAHA. This document details the core photophysical characteristics, experimental methodologies for their determination, and the application of c-SAHA as a fluorescent probe in competitive binding assays.

Core Photophysical Data

The key photophysical parameters of free this compound in a buffered aqueous solution have been determined and are summarized below. These properties form the basis of its utility as a fluorescent probe for studying HDAC inhibitors.

| Property | Value | Experimental Conditions |

| Absorption Maximum (λ_abs_) | 325 nm (major), 290 nm (minor) | 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP |

| Fluorescence Excitation Maximum (λ_ex_) | 325 nm | 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP |

| Fluorescence Emission Maximum (λ_em_) | 400 nm | 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP |

| Fluorescence Quantum Yield (Φ_F_) | 0.43 | Determined using quinine (B1679958) sulfate (B86663) as a standard |

Experimental Protocols

The characterization of this compound and its application in binding assays involve standard spectroscopic techniques. The detailed methodologies are crucial for the replication and validation of these findings.

Synthesis of this compound

While the full synthetic scheme is not detailed here, the conceptual synthesis involves conjugating a 7-amino-4-methylcoumarin (B1665955) fluorescent moiety to the aliphatic hydroxamate chain of SAHA, replacing the original anilino group.[1]

Photophysical Characterization

a. UV-Visible Absorption Spectroscopy:

-

Objective: To determine the absorption maxima of this compound.

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a solution of this compound (e.g., 0.5 μM) in the specified buffer (10 mM Tris, pH 7.5, 100 mM NaCl, 1 mM TCEP).[1]

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

-

Identify the wavelengths of maximum absorbance. The UV-Vis spectra of c-SAHA showed a prominent absorption band at 325 nm and a minor band at 290 nm.[1]

-

b. Fluorescence Spectroscopy:

-

Objective: To determine the fluorescence excitation and emission maxima, and to measure fluorescence intensity changes.

-

Instrumentation: A spectrofluorometer.

-

Procedure for Excitation and Emission Spectra:

-

Prepare a dilute solution of this compound (e.g., 0.5 μM) in the specified buffer.[1]

-

To obtain the emission spectrum, set the excitation wavelength to the absorption maximum (325 nm) and scan the emission over a suitable range (e.g., 350-500 nm).[1][2]

-

To obtain the excitation spectrum, set the emission wavelength to the emission maximum (400 nm) and scan the excitation wavelengths over a relevant range (e.g., 280-380 nm).[1][2]

-

The fluorescence excitation and emission maxima of free c-SAHA are 325 nm and 400 nm, respectively.[1]

-

c. Quantum Yield Determination:

-

Objective: To quantify the fluorescence efficiency of this compound.

-

Methodology: The relative quantum yield is determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).

-

Procedure:

-

Prepare solutions of the standard (quinine sulfate) and this compound with similar absorbances at the excitation wavelength.

-

Measure the fluorescence emission spectra of both solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of this compound using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

The quantum yield of c-SAHA was determined to be 0.43 using quinine sulfate as a standard.[1]

-

HDAC8 Binding Assay

This protocol describes the use of this compound to determine its binding affinity for HDAC8 and subsequently to screen for other HDAC inhibitors.

a. Direct Binding and Fluorescence Quenching:

-

Principle: The fluorescence of this compound is quenched upon binding to HDAC8.[1]

-

Procedure:

-

Titrate a fixed concentration of this compound (e.g., 0.1 μM) with increasing concentrations of HDAC8.[1]

-

After each addition of HDAC8, record the fluorescence emission spectrum (λ_ex_ = 325 nm, λ_em_ = 400-500 nm).[1]

-

The presence of 2 μM HDAC8 quenches the fluorescence intensity of c-SAHA by about 50% without changing the emission maximum.[1]

-

Plot the decrease in fluorescence intensity at 400 nm against the total HDAC8 concentration to generate a binding isotherm.

-

Analyze the binding isotherm to determine the dissociation constant (K_d_). The K_d_ value for the HDAC8-c-SAHA complex was found to be 0.16 ± 0.02 μM.[1]

-

b. Competitive Displacement Assay:

-

Principle: An unlabeled HDAC inhibitor will compete with this compound for binding to the active site of HDAC8, leading to the displacement of c-SAHA and a recovery of its fluorescence.

-

Procedure:

-

Prepare a mixture of this compound (e.g., 0.5 μM) and HDAC8 (e.g., 0.5 μM).[1]

-

Add a known concentration of a competing HDAC inhibitor (e.g., 10 μM).[1]

-

Measure the increase in fluorescence intensity at 400 nm (λ_ex_ = 325 nm).[1]

-

This increase in fluorescence is proportional to the amount of c-SAHA displaced from the enzyme, allowing for the determination of the binding affinity (K_d_) and dissociation off-rates (k_off_) of the competing inhibitor.[2]

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

References

- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Coumarin-SAHA: A Fluorescent Probe for Histone Deacetylase Activity and Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin-Suberoylanilide Hydroxamic Acid (Coumarin-SAHA or c-SAHA), a fluorescent probe designed for the sensitive and continuous monitoring of histone deacetylase (HDAC) activity. This document details the probe's synthesis, mechanism of action, and its application in characterizing HDAC inhibitors, offering a valuable tool for cancer research and drug discovery.

Introduction to Histone Deacetylases and Fluorescent Probes

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a key therapeutic target.[1][2]

The development of HDAC inhibitors is a major focus in cancer therapy, with drugs like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) approved for clinical use.[1][3][4] To facilitate the discovery and characterization of new HDAC inhibitors, robust and efficient screening assays are essential. Fluorescent probes offer a sensitive and high-throughput method for this purpose.[3][5] this compound has emerged as a valuable tool, enabling the determination of binding affinities (Kd) and dissociation off-rates (koff) of potential HDAC inhibitors.[1][3]

This compound: Synthesis and Physicochemical Properties

This compound is a derivative of the known HDAC inhibitor SAHA, where the anilino "cap" group is replaced by a fluorescent 7-amino-4-methylcoumarin (B1665955) moiety.[6][7] This modification imparts fluorescent properties to the molecule while retaining its ability to bind to the catalytic site of HDACs.[6]

Synthesis of this compound

The synthesis of this compound is a two-step process.[1]

Step 1: Amide Coupling Suberic acid monomethyl ester is coupled with 7-amino-4-methylcoumarin in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758). The reaction mixture is stirred at room temperature for 24 hours.[1]

Step 2: Hydroxamic Acid Formation The methyl ester of the product from Step 1 is then converted to the corresponding hydroxamic acid, yielding this compound.[1]

Caption: The mechanism of the this compound competitive displacement assay.

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

Synthesis of this compound

Materials:

-

Suberic acid monomethyl ester

-

7-amino-4-methylcoumarin

-

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve suberic acid monomethyl ester (2 mmol), DMAP (0.48 mmol), and 7-amino-4-methylcoumarin (2 mmol) in 20 mL of dichloromethane at room temperature. [1]2. After 30 minutes, add EDC (4.8 mmol) to the mixture. [1]3. Stir the reaction mixture at room temperature for 24 hours. [1]4. Add 50 mL of dichloromethane to the reaction mixture. [1]5. Wash the organic solution with water (3 x 50 mL). [1]6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate product. [1]7. The subsequent conversion to the hydroxamic acid can be achieved using standard procedures with hydroxylamine.

HDAC Binding and Inhibition Assays

Materials:

-

This compound (c-SAHA)

-

HDAC enzyme (e.g., HDAC8)

-

Assay Buffer: 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl and 1 mM TCEP. [1]* Test HDAC inhibitors

-

Fluorometer

4.2.1. Direct Binding and Fluorescence Quenching

-

Prepare a solution of c-SAHA (e.g., 0.5 µM) in the assay buffer. [1]2. Measure the baseline fluorescence emission at 400 nm with excitation at 325 nm. [1]3. Add the HDAC enzyme (e.g., 2 µM HDAC8) to the c-SAHA solution. [1]4. Incubate to allow for binding.

-

Measure the fluorescence emission again to observe the quenching effect. [1] 4.2.2. Determination of Binding Affinity (Kd) of c-SAHA

-

Prepare a fixed concentration of c-SAHA (e.g., 100 nM) in the assay buffer. [1]2. Titrate this solution with increasing concentrations of the HDAC enzyme. [1]3. After each addition of the enzyme, allow the system to equilibrate and measure the decrease in fluorescence intensity at 400 nm (excitation at 325 nm). [1]4. Plot the change in fluorescence against the total enzyme concentration.

-

Analyze the resulting binding isotherm using a suitable binding model (e.g., a quadratic equation for tight binding) to determine the Kd value. [1] 4.2.3. Competitive Displacement Assay to Determine Inhibitor Kd

-

Prepare a mixture containing c-SAHA (e.g., 0.5 µM) and the test inhibitor (e.g., 2 µM) in the assay buffer. [1]2. Titrate this mixture with increasing concentrations of the HDAC enzyme. [1]3. Monitor the fluorescence signal at 400 nm (excitation at 325 nm) after each addition of the enzyme. [1]4. The data can be analyzed using competitive binding models and software (e.g., Dynafit) to determine the Kd of the test inhibitor. [1] Diagram of the Experimental Workflow for Inhibitor Characterization

Caption: A step-by-step workflow for determining the Kd of an HDAC inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its use in characterizing other HDAC inhibitors.

Table 1: Properties of this compound with HDAC8

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 0.16 ± 0.02 µM (160 nM) | [1] |

| Inhibitory Constant (Ki) | 160 nM | [1] |

Table 2: Binding Affinities (Kd) of Other HDAC Inhibitors Determined Using the this compound Competitive Assay with HDAC8

| Inhibitor | Kd (µM) | Reference |

| SAHA (Suberoylanilide hydroxamic acid) | 0.58 ± 0.14 | [1] |

| TSA (Trichostatin A) | Data not explicitly provided in the search results | |

| M344 (4-Dimethylamino-N-(6-hydroxycarbamoylhexyl)-benzamide) | Data not explicitly provided in the search results | |

| SBHA (Suberoyl bis-hydroxamic acid) | Data not explicitly provided in the search results |

Conclusion

This compound is a highly effective fluorescent probe for the study of histone deacetylases. Its straightforward synthesis, well-characterized fluorescence properties, and mechanism of action based on fluorescence quenching and competitive displacement make it a robust tool for high-throughput screening and detailed characterization of HDAC inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to employ this compound in their efforts to discover and develop novel therapeutics targeting HDACs.

References

- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved fluorogenic histone deacetylase assay for high-throughput-screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 7. This compound - Biochemicals - CAT N°: 10671 [bertin-bioreagent.com]

The Principle of Coumarin-SAHA Competitive Binding Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the Coumarin-SAHA (c-SAHA) competitive binding assay. This fluorescence-based method offers a robust and sensitive platform for the screening and characterization of Histone Deacetylase (HDAC) inhibitors, crucial components in epigenetic research and therapeutic development.

Core Principle

The this compound competitive binding assay is a powerful tool for determining the binding affinities (Kd) and dissociation off-rates (koff) of potential HDAC inhibitors. The assay's mechanism is centered around a specially designed fluorescent probe, this compound (c-SAHA), which is a derivative of the known pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA).

The core principle relies on a change in the fluorescent properties of the c-SAHA probe upon binding to an HDAC enzyme. In its free state, the c-SAHA molecule exhibits strong fluorescence. However, when it binds to the active site of an HDAC enzyme, its fluorescence is significantly quenched.[1]

The assay measures the ability of a test compound (a potential inhibitor) to compete with the c-SAHA probe for binding to the HDAC active site. When a test inhibitor is introduced, it displaces the c-SAHA probe from the enzyme. This displacement restores the probe's fluorescence. The resulting increase in fluorescence intensity is directly proportional to the binding affinity of the test inhibitor.[2] This allows for the quantitative determination of the inhibitor's binding parameters. This method is advantageous as it does not require radioactive materials and is suitable for high-throughput screening (HTS) formats.[2]

Key Components:

-

This compound (c-SAHA) Probe: A synthetic molecule where the anilino "cap" group of SAHA is replaced by a 7-amino-4-methylcoumarin (B1665955) fluorophore.[1] It acts as a high-affinity fluorescent ligand for the HDAC active site.

-

Histone Deacetylase (HDAC) Enzyme: The target protein of interest. This assay is applicable to most HDAC isozymes that SAHA inhibits, particularly Class I and II HDACs.[2]

-

Test Inhibitor: The compound whose binding affinity for the HDAC enzyme is to be determined.

-

Buffer System: A stable aqueous solution to maintain the pH and ionic strength, ensuring the stability and activity of the enzyme.

Signaling and Interaction Pathway

The assay does not involve a complex cellular signaling pathway but rather a direct molecular competition at the active site of the HDAC enzyme. The interactions can be visualized as a set of equilibria.

References

An In-depth Technical Guide on the Interaction of Coumarin-SAHA Conjugates with Histone Deacetylases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between coumarin-SAHA (Suberoylanilide Hydroxamic Acid) hybrids and Histone Deacetylases (HDACs). By integrating a coumarin (B35378) moiety with the core structure of the FDA-approved HDAC inhibitor SAHA, researchers have developed novel compounds with enhanced potency and, in some cases, altered isoform selectivity. This document details the mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for studying these promising anti-cancer agents.

Introduction to this compound HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target.[2][3]

SAHA (Vorinostat) is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[2][4] The general structure of an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site.[5] Coumarin, a natural product with diverse biological activities, has been effectively utilized as a cap group in the design of novel HDAC inhibitors.[2][4][5] The fusion of a coumarin scaffold to a SAHA-like structure, typically retaining the hydroxamate ZBG, has given rise to a new class of potent this compound hybrids.[2][5][6] These compounds often exhibit superior inhibitory activity against HDACs compared to SAHA and have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5]

Quantitative Data: HDAC Inhibition and Anti-proliferative Activity

The following tables summarize the quantitative data for various coumarin-based hydroxamate derivatives, comparing their HDAC inhibitory activity and cytotoxic effects against different cancer cell lines with the reference drug, SAHA.

Table 1: Inhibitory Activity (IC50) of this compound Analogs against HDAC Isoforms

| Compound | Linker (n=) | HDAC1 (nM) | HDAC2 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) | Reference |

| SAHA | - | 21.10 | - | - | - | - | - | - | [5] |

| 10e | 7 | 0.24 | - | - | - | - | - | - | [5] |

| 11d | - | - | - | - | - | - | - | - | [5] |

| 13c | 5 | 0.30 | - | - | - | - | - | - | [4] |

| ZN444B | - | Potent | Weaker | Weaker | Weaker | Weaker | Weaker | Weaker | [2] |

Note: A comprehensive table with more compounds and specific IC50 values for all isoforms was not available across the searched literature. The data indicates that coumarin-hybrids like 10e and 13c show significantly higher potency against HDAC1 compared to SAHA. ZN444B also shows a strong preference for HDAC1.[2][4][5] Compound 10e was reported to be nearly 90 times more active than SAHA against HDAC1.[5]

Table 2: Anti-proliferative Activity (IC50/GI50 in µM) of this compound Analogs in Cancer Cell Lines

| Compound | A549 (Lung) | Hela (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | SK-Lu-1 (Lung) | MOLT-4 (Leukemia) | LOX-IMVI (Melanoma) | Reference |

| SAHA | >10 | >10 | >10 | - | 1.2-6.8 fold weaker than 4c/4d | - | >100 | >100 | [5][7] |

| 10e | 1.15 | 1.02 | 4.65 | - | - | - | - | - | [5] |

| 11d | 1.34 | 1.16 | 5.12 | - | - | - | - | - | [5] |

| 4c | - | - | - | Potent | - | - | - | - | [7] |

| 4d | - | - | - | Potent | - | - | - | - | [7] |

| 5k | - | - | - | - | - | - | 0.294 | 0.264 | [3] |

| 5u | - | - | - | - | - | - | 0.189 | 0.263 | [3] |

| 13a | - | - | - | - | 0.36-2.91 | - | - | - | [8] |

| 13c | - | - | - | - | 0.36-2.91 | - | - | - | [8] |

Note: Compounds 4c and 4d showed 1.2 to 6.8 times stronger cytotoxicity against the MCF-7 cancer cell line than SAHA.[7] Compounds 5k and 5u showed significantly better activity against MOLT-4 and LOX-IMVI cell lines than SAHA.[3]

Table 3: Apoptosis Induction by this compound Analogs

| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Reference |

| SAHA | A549 | 1.25 | 27.6 | [5] |

| 2.5 | 40.9 | [5] | ||

| 5.0 | 61.4 | [5] | ||

| 10e | A549 | 1.25 | >27.6 | [5] |

| 2.5 | >40.9 | [5] | ||

| 5.0 | >61.4 | [5] | ||

| 11d | A549 | 1.25 | >27.6 | [5] |

| 2.5 | >40.9 | [5] | ||

| 5.0 | >61.4 | [5] | ||

| SAHA | MDA-MB-231 | 1 | 7.3 | [4] |

| 2 | 12.6 | [4] | ||

| 13a | MDA-MB-231 | 1 | 13.24 | [4] |

| 2 | 18.01 | [4] | ||

| 13c | MDA-MB-231 | 1 | 19.26 | [4] |

| 2 | 25.14 | [4] |

Note: Compounds 10e, 11d, 13a, and 13c induced a higher percentage of apoptotic cells compared to SAHA at equivalent concentrations.[4][5]

Signaling Pathways Modulated by this compound HDAC Inhibitors

HDAC inhibitors, including this compound hybrids, exert their anti-cancer effects by modulating multiple signaling pathways that control cell survival, proliferation, and death.

Apoptosis Induction

HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]

-

Intrinsic Pathway: This pathway is activated by intracellular stress and leads to the release of cytochrome c from the mitochondria.[11] HDAC inhibitors can promote this by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and upregulating pro-apoptotic proteins such as Bax and Bak.[9]

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TRAIL) to death receptors (e.g., DR4, DR5) on the cell surface.[9][12] HDAC inhibitors can enhance this pathway by upregulating the expression of death receptors and their ligands.[12] Both pathways converge on the activation of effector caspases, like caspase-3, which execute the apoptotic program.[11]

Caption: Apoptosis signaling pathways induced by this compound.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and is frequently dysregulated in cancer.[13][14] There is significant crosstalk between HDACs and the PI3K/Akt/mTOR pathway. Inhibition of both pathways simultaneously has shown synergistic anti-tumor effects.[15][16] HDAC inhibitors can affect this pathway at multiple levels, although the precise mechanisms are complex and can be cell-type dependent. Some studies suggest that HDAC inhibition can lead to the acetylation and modulation of key pathway components like Akt.

Caption: Interaction of HDAC inhibition with the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound compounds with HDACs.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.

Protocol:

-

Reagent Preparation:

-

Prepare HeLa nuclear extract or purified recombinant HDAC enzymes as the source of HDAC activity.

-

Dilute the HDAC fluorometric substrate (containing an acetylated lysine side chain) and lysine developer according to the manufacturer's instructions (e.g., BioVision, Cat# K340-100).[2]

-

Prepare a stock solution of the this compound compound and a positive control (e.g., SAHA, Trichostatin A) in DMSO. Create serial dilutions in assay buffer.

-

-

Assay Procedure:

-

Data Acquisition:

-

Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[2]

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro HDAC inhibition assay.

Western Blot Analysis for Histone Acetylation

This technique is used to detect the increase in acetylated histones (e.g., H3 and H4) in cells treated with HDAC inhibitors, providing a direct measure of target engagement in a cellular context.[4][5]

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., A549, MDA-MB-231) to 70-80% confluency.

-

Treat cells with varying concentrations of the this compound compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]

-

-

Protein Extraction:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours to prevent non-specific antibody binding.[19]

-

Incubate the membrane with a primary antibody specific for acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4) overnight at 4°C.[4][19] Use an antibody for total H3 or β-actin as a loading control.

-

Wash the membrane three times with TBST.[19]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane again with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.[19]

-

Analyze the band intensities to determine the relative increase in histone acetylation.

-

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with a this compound compound.

Protocol:

-

Cell Treatment:

-

Seed cancer cells in a 6-well plate and allow them to adhere.

-

Treat the cells with different concentrations of the this compound compound for a designated period (e.g., 24-48 hours).

-

-

Cell Staining:

-

Harvest the cells (including floating cells in the media) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.[4]

-

Conclusion

This compound hybrids represent a promising class of HDAC inhibitors with potent anti-cancer activity. Their modular design allows for synthetic modifications to improve potency and selectivity. The data presented in this guide demonstrates that these compounds can be significantly more effective than SAHA at inhibiting HDACs and inducing apoptosis in cancer cells. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers working to further elucidate the therapeutic potential of these novel agents in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Coumarin-Based Hydroxamates as Histone Deacetylase Inhibitors with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Coumarin-SAHA: A Technical Guide to its Discovery and Development as a Fluorescent Probe and Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of epigenetic drug discovery has been significantly shaped by the development of histone deacetylase (HDAC) inhibitors. Among these, Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat, stands as a landmark achievement, being one of the first HDAC inhibitors approved for cancer treatment.[1][2] Building upon the structural and functional insights from SAHA, researchers have explored novel derivatives to enhance potency, selectivity, and utility. This technical guide delves into the discovery and development of Coumarin-SAHA (c-SAHA), a fluorescent derivative that has emerged as a powerful tool for studying HDACs, alongside the broader exploration of coumarin-hydroxamate hybrids as promising anticancer therapeutics.[1][3][4]

Coumarin, a natural product known for its diverse pharmacological properties, has been strategically incorporated into the classic SAHA scaffold.[3][4] This fusion has yielded compounds with dual functionality: serving as fluorescent probes for high-throughput screening and acting as potent antiproliferative agents.[4] This guide will provide an in-depth overview of the synthesis, experimental protocols, and mechanistic insights gleaned from the development of this compound and its analogs.

Design and Synthesis of this compound

The design of this compound was predicated on the established pharmacophore model of HDAC inhibitors, which consists of a cap group for surface interactions, a zinc-binding group (ZBG) to chelate the active site zinc ion, and a linker connecting the two.[2] In c-SAHA, the anilino "cap" group of SAHA is replaced by a 7-amino-4-methylcoumarin (B1665955) moiety.[5] This substitution was predicted to not cause significant steric hindrance within the enzyme's active site.[1]

The synthesis of this compound is a multi-step process, as summarized in the workflow below.

References

- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

The Theoretical Underpinnings of Coumarin-SAHA Fluorescence Modulation: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the photophysical principles and experimental frameworks governing the Coumarin-SAHA fluorescent probe system for histone deacetylase (HDAC) inhibitor screening.

Introduction

The development of targeted therapies against histone deacetylases (HDACs) has emerged as a promising avenue in oncology and other therapeutic areas. Suberoylanilide hydroxamic acid (SAHA), an FDA-approved HDAC inhibitor, serves as a cornerstone in this field. The ability to rapidly and accurately screen for novel HDAC inhibitors is paramount to advancing drug discovery efforts. The this compound (c-SAHA) fluorescent probe represents a significant technological advancement in this domain, offering a sensitive and high-throughput method for determining the binding affinities and kinetics of potential drug candidates. This technical guide elucidates the core theoretical basis of the fluorescence changes observed in the this compound system, provides detailed experimental protocols, and presents key quantitative data for researchers, scientists, and drug development professionals.

Theoretical Basis of this compound Fluorescence Change

The fundamental principle behind the utility of the this compound probe lies in the modulation of its fluorescence upon interaction with HDAC enzymes. This phenomenon is primarily attributed to a process of fluorescence quenching upon binding of the probe to the enzyme's active site.

Coumarin (B35378), a well-characterized fluorophore, provides the luminescent properties of the c-SAHA conjugate.[1][2] The SAHA moiety, on the other hand, contains the critical hydroxamic acid group which acts as a zinc-binding group, enabling it to chelate the zinc ion within the active site of HDAC enzymes.[3][4] This targeted binding is the initiating event for the observed change in fluorescence.

The prevailing mechanism for the fluorescence quenching of c-SAHA upon binding to HDACs is believed to be a form of static quenching . In this model, the formation of a non-fluorescent ground-state complex between the c-SAHA probe and the HDAC enzyme is responsible for the decrease in fluorescence intensity.[5][6] This interaction alters the electronic environment of the coumarin fluorophore, providing a non-radiative pathway for the excited state to return to the ground state, thereby reducing the quantum yield of fluorescence.

It is crucial to note that the fluorescence change is not dependent on Förster Resonance Energy Transfer (FRET) from the enzyme's tryptophan residues.[7][8] This simplifies the interpretation of the results and broadens the applicability of the probe to various HDAC isozymes without the need for specific tryptophan positioning.

The fluorescence of the c-SAHA probe is restored upon the introduction of a competitive HDAC inhibitor. This competing molecule displaces the c-SAHA probe from the active site of the enzyme, releasing it back into the solution where its fluorescence is no longer quenched. The degree of fluorescence restoration is directly proportional to the binding affinity and concentration of the competing inhibitor, forming the basis of a robust competitive binding assay.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound fluorescent probe and its interaction with HDAC enzymes.

| Parameter | Value | Reference |

| Photophysical Properties of Free c-SAHA | ||

| Excitation Maximum (λex) | 325 nm | [7][8] |

| Emission Maximum (λem) | 400 nm | [7][8] |

| Quantum Yield (Φ) | 0.43 | [8] |

| Interaction with HDAC8 | ||

| Binding Affinity (Kd) | 0.16 ± 0.02 μM | [8] |

| Inhibition Constant (Ki) | 160 nM | [8] |

| Fluorescence Quenching | ~50% | [8] |

Table 1: Photophysical and Binding Properties of this compound.

| Compound | HDAC Isoform | IC50 (nM) | Reference |

| 10e (Coumarin-based hydroxamate) | HDAC1 | 0.24 | [9] |

| SAHA (Vorinostat) | HDAC1 | 21.10 | [9] |

Table 2: Inhibitory Activity of a Novel Coumarin-based Hydroxamate Derivative Compared to SAHA.

Experimental Protocols

Synthesis of this compound (c-SAHA)

The synthesis of this compound is typically achieved in a two-step process.[8]

Step 1: Amide Coupling

-

Dissolve suberic acid monomethyl ester (2 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.48 mmol), and 7-amino-4-methylcoumarin (B1665955) (2 mmol) in dichloromethane (B109758) (20 mL) at room temperature.

-

After 30 minutes, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.4 mmol) to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the methyl ester intermediate.

Step 2: Hydroxamic Acid Formation

-

Dissolve the methyl ester intermediate from Step 1 in a mixture of methanol (B129727) and dichloromethane.

-

Add a freshly prepared solution of hydroxylamine (B1172632) (from hydroxylamine hydrochloride and sodium methoxide) in methanol.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an acidic resin.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final this compound product.

Fluorescence-Based Competitive Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a test inhibitor for an HDAC enzyme using the c-SAHA probe.[7][8]

Materials:

-

This compound (c-SAHA) stock solution (in DMSO)

-

Recombinant HDAC enzyme (e.g., HDAC8)

-

Assay buffer (e.g., 10 mM Tris, pH 7.5, containing 100 mM NaCl, 1 mM TCEP)

-

Test inhibitor stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of c-SAHA and the HDAC enzyme in the assay buffer in the wells of the microplate. A typical concentration would be 0.5 µM for both c-SAHA and the HDAC enzyme.

-

Incubate the mixture at room temperature for a sufficient time to allow for binding equilibrium to be reached (e.g., 30 minutes).

-

Measure the initial fluorescence intensity (quenched state) using an excitation wavelength of 325 nm and an emission wavelength of 400 nm.

-

Add increasing concentrations of the test inhibitor to the wells.

-

Incubate the plate again to allow for competitive displacement and a new equilibrium to be established.

-

Measure the fluorescence intensity at each inhibitor concentration.

-

Plot the increase in fluorescence intensity as a function of the inhibitor concentration.

-

Analyze the resulting data using appropriate binding models (e.g., Cheng-Prusoff equation) to determine the Ki or IC50 value of the test inhibitor.

Visualizations

Caption: Experimental workflow for the synthesis and application of the this compound fluorescent probe.

Caption: Logical relationships of molecular interactions in the competitive binding assay.

Conclusion

The this compound fluorescent probe system provides a powerful and elegant solution for the high-throughput screening and characterization of HDAC inhibitors. Its theoretical basis, rooted in the principles of fluorescence quenching upon specific binding, allows for a direct and sensitive measurement of inhibitor potency. The straightforward experimental protocols and the wealth of quantitative data available make this a highly accessible and valuable tool for researchers in the field of drug discovery. A thorough understanding of the underlying photophysical principles and experimental nuances, as detailed in this guide, is essential for the effective implementation of this technology in the quest for novel therapeutics.

References

- 1. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vorinostat - Wikipedia [en.wikipedia.org]

- 5. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Exploratory Studies Using Coumarin-SAHA and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory use of Coumarin-Suberoylanilide Hydroxamic Acid (Coumarin-SAHA) and related coumarin-based hydroxamate derivatives. This class of compounds has garnered significant interest due to their potential as histone deacetylase (HDAC) inhibitors and their utility as fluorescent probes in drug discovery and molecular biology. This document details their synthesis, mechanism of action, and application in various experimental contexts, supported by quantitative data, detailed protocols, and visual diagrams of relevant pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a hybrid molecule that combines the structural features of coumarin (B35378), a well-known fluorophore, and suberoylanilide hydroxamic acid (SAHA), an FDA-approved HDAC inhibitor.[1][2] This unique combination imparts dual functionality: it acts as an inhibitor of histone deacetylases and serves as a fluorescent probe to study enzyme-inhibitor interactions.[3][4]

The primary mechanism of action for this compound and its analogs is the inhibition of HDAC enzymes.[5][6] HDACs play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds increase histone acetylation, which relaxes chromatin structure and can reactivate the expression of tumor suppressor genes, ultimately leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[6][7]

One specific coumarin-hydroxamate conjugate, ZN444B, has been shown to target the HDAC1-Sp1-FOSL2 signaling axis in breast cancer.[5] Furthermore, related coumarin derivatives have been implicated in modulating the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various exploratory studies on this compound and related compounds.

Table 1: Binding Affinities and Physicochemical Properties of this compound

| Parameter | Value | Target Enzyme | Reference |

| Binding Affinity (Kd) | 0.16 ± 0.02 µM | HDAC8 | [3] |

| Inhibitory Constant (Ki) | 160 nM | HDAC8 | [3] |

| Quantum Yield | 0.43 | - | [3] |

| Fluorescence Excitation Max (λex) | 325 nm | - | [3][4] |

| Fluorescence Emission Max (λem) | 400 nm | - | [3][4] |

Table 2: Comparative Binding Affinity of SAHA

| Parameter | Value | Target Enzyme | Reference |

| Binding Affinity (Kd) | 0.58 ± 0.14 µM | HDAC8 | [3] |

Table 3: HDAC Inhibitory Activity of Selected Coumarin-Hydroxamate Derivatives

| Compound | IC50 | Target HDAC | Reference |

| 10e | 0.24 nM | HDAC1 | [6] |

| 14f | 0.19 µM | HDAC1 | [7] |

| 4c | 0.16 µM | Total HDACs | [10] |

| 4d | 0.33 µM | Total HDACs | [10] |

| SAHA | 21.10 nM | HDAC1 | [6] |

| SAHA | 0.23 µM | HDAC1 | [7] |

| SAHA | 0.63 µM | Total HDACs | [10] |

Table 4: Anti-proliferative Activity of Coumarin-Hydroxamate Derivatives (IC50 Values)

| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

| 10e | > SAHA | > SAHA | - | - | [6] |

| 11d | > SAHA | > SAHA | - | - | [6] |

| 14f | - | Strongest | Potent | Potent | [7] |

| 4c | Moderate | - | Potent (1.2-6.8x > SAHA) | - | [10] |

| 4d | Moderate | - | Potent (1.2-6.8x > SAHA) | - | [10] |

| I | - | - | 0.135 µM | 0.094 µM | [11] |

| II | - | - | 0.050 µM | 0.040 µM | [11] |

| III | - | - | 0.065 µM | 0.032 µM | [11] |

| IV | - | - | 0.059 µM | 0.046 µM | [11] |

| SAHA | - | - | 0.107 µM | 0.141 µM | [11] |

Table 5: Apoptosis Induction by Coumarin-Hydroxamate Derivatives in A549 Cells

| Compound | Concentration | Apoptotic Cells (%) | Reference |

| 10e | 1.25 µM | 51.9% | [6] |

| 2.5 µM | 84.4% | [6] | |

| 5 µM | 90.3% | [6] | |

| 11d | 1.25 µM | 81.7% | [6] |

| 2.5 µM | 87.2% | [6] | |

| 5 µM | 91.4% | [6] | |

| SAHA | 1.25 µM | 27.6% | [6] |

| 2.5 µM | 40.9% | [6] | |

| 5 µM | 61.4% | [6] |

Detailed Experimental Protocols

This section provides methodologies for key experiments involving this compound and its analogs.

Synthesis of this compound (c-SAHA)

This protocol is based on the synthesis described by Singh et al.[3]

-

Step 1: Amide Coupling.

-

Dissolve suberic acid monomethyl ester (2 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.48 mmol), and 7-amino-4-methylcoumarin (B1665955) (2 mmol) in dichloromethane (B109758) (20 mL) at room temperature.

-

After 30 minutes, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (4.8 mmol).

-

Stir the mixture at room temperature for 24 hours.

-

Dilute the reaction mixture with 50 mL of dichloromethane and wash with water (3 x 50 mL).

-

Dry the organic layer with Na2SO4 and evaporate under reduced pressure to obtain the intermediate product.

-

-

Step 2: Hydroxamic Acid Formation.

-

Treat the purified intermediate product with hydroxylamine (B1172632) under alkaline conditions.

-

This reaction yields N1-hydroxy-N8-(4-methyl-2-oxo-2H-chromen-7-yl)octanediamide, referred to as this compound (c-SAHA).

-

-

Purification and Characterization.

-

Purify the crude c-SAHA using silica (B1680970) gel column chromatography.

-

Confirm the chemical identity of the final product using NMR and Mass Spectrometry.

-

Spectrofluorometric Binding Assays

This protocol describes the use of c-SAHA as a fluorescent probe to determine the binding affinities of HDAC inhibitors.[3]

-

Instrumentation: Use a spectrofluorometer equipped with a magnetic stirrer and a thermostated water bath.

-

Binding Isotherm of c-SAHA and HDAC8:

-

Prepare a solution of c-SAHA (e.g., 0.1 µM) in a suitable buffer (e.g., 10 mM Tris buffer, pH 7.5, containing 100 mM NaCl, 1 mM TCEP).

-

Titrate the c-SAHA solution with increasing concentrations of HDAC8.

-

Monitor the fluorescence emission spectrum (e.g., 400–500 nm) with an excitation wavelength of 325 nm.

-

Analyze the resulting binding isotherm to determine the dissociation constant (Kd) of the HDAC8-c-SAHA complex.

-

-

Competitive Displacement Assay for Inhibitor Kd Determination:

-

Prepare a mixture containing c-SAHA (e.g., 0.5 µM) and the non-fluorescent competitive inhibitor (e.g., 2 µM SAHA).

-

Titrate this mixture with increasing concentrations of HDAC8.

-

Monitor the decrease in fluorescence intensity at 400 nm (excitation at 325 nm).

-

Fit the data using appropriate software (e.g., Dynafit) to determine the Kd of the inhibitor.

-

Cell-Based Assays

These are generalized protocols based on studies of coumarin-hydroxamate derivatives.[6][12]

-

Cell Culture: Maintain cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

-

Anti-proliferative (Cytotoxicity) Assay (e.g., SRB Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with sulforhodamine B (SRB) solution.

-

Wash and solubilize the bound dye with a Tris-based solution.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

Calculate the IC50 values from the dose-response curves.

-

-

Apoptosis Analysis by Flow Cytometry:

-

Treat cells with the test compounds at desired concentrations for a set time.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

-

Western Blot Analysis for Histone Acetylation:

-

Lyse the compound-treated cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the exploratory studies of this compound.

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Caption: Workflow for determining inhibitor binding affinity using this compound.

Caption: General workflow for the discovery of coumarin-based HDAC inhibitors.

References

- 1. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Coumarin-Based Hydroxamate Derivatives as Histone Deacetylase (Hdac) Inhibitors with Antitumor Activities [mdpi.com]

- 7. Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking, synthesis, characteristics and preliminary cytotoxic study of new coumarin-sulfonamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Screening Coumarin-SAHA Histone Deacetylase (HDAC) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine (B10760008) residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][3] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key therapeutic target.[2][4] Suberoylanilide hydroxamic acid (SAHA, Vorinostat) is an FDA-approved pan-HDAC inhibitor used in cancer therapy.[5][6]

The development of hybrid molecules, such as those combining the pharmacophore of SAHA with a coumarin (B35378) moiety, is a promising strategy to create novel inhibitors with improved potency, selectivity, and potentially fluorescent properties for use as molecular probes.[1][5][7] Coumarin and its derivatives are known to interact with various enzymes and exhibit diverse pharmacological properties, including anti-tumor effects.[5][6] This document provides a detailed screening protocol to identify and characterize novel Coumarin-SAHA HDAC inhibitors, from initial enzymatic assays to cellular target engagement.

Screening Cascade Workflow

A multi-step screening cascade is essential for identifying and validating promising this compound HDAC inhibitors. The workflow begins with a primary biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess antiproliferative activity and concludes with target validation to confirm the mechanism of action within the cellular context.

References

- 1. This compound as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.ca]

- 5. Discovery of a novel hybrid coumarin-hydroxamate conjugate targeting the HDAC1-Sp1-FOSL2 signaling axis for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Off-Rate of Coumarin-SAHA based HDAC Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the dissociation off-rate (k_off) of histone deacetylase (HDAC) inhibitors using a competitive binding assay with the fluorescent probe Coumarin-SAHA. This method is particularly useful for characterizing the binding kinetics of novel HDAC inhibitors, which is a critical parameter in drug discovery and development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][2] Suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor, has been approved for cancer treatment.[1] The efficacy of an HDAC inhibitor is not solely determined by its binding affinity (K_d) but also by its residence time on the target enzyme, which is inversely related to the dissociation off-rate (k_off). A slower off-rate can lead to a more sustained therapeutic effect.

This compound (c-SAHA) is a fluorescent analog of SAHA that serves as a valuable tool for probing the binding kinetics of HDAC inhibitors.[1] When bound to an HDAC enzyme, the fluorescence of this compound is quenched. In a competitive binding assay, a pre-formed complex of an HDAC enzyme and a non-fluorescent inhibitor is rapidly mixed with an excess of this compound. The displacement of the non-fluorescent inhibitor by this compound results in a decrease in fluorescence over time. The rate of this fluorescence change is directly proportional to the dissociation off-rate of the inhibitor from the enzyme.[3] This process can be monitored in real-time using stopped-flow fluorescence spectroscopy.

Data Presentation

The following table summarizes the binding affinities (K_d) and dissociation off-rates (k_off) of various HDAC inhibitors against HDAC8, as determined using the this compound based assay.[3]

| Inhibitor | K_d (µM) | k_off (s⁻¹) |

| SAHA | 0.58 ± 0.14 | 0.48 ± 0.06 |

| TSA | 0.02 ± 0.005 | 0.03 ± 0.007 |

| M344 | 0.08 ± 0.02 | 0.12 ± 0.03 |

| SBHA | 0.25 ± 0.06 | 0.21 ± 0.04 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process. First, the free carboxyl group of suberic acid monomethyl ester is activated and then amidated with 7-amino-4-methylcoumarin. The resulting product is then treated with hydroxylamine (B1172632) to yield the final this compound product.[1]

Off-Rate Determination using Stopped-Flow Fluorescence Spectroscopy

This protocol describes the determination of the dissociation off-rate of an unlabeled HDAC inhibitor from HDAC8 using this compound as a fluorescent probe.

Materials and Reagents:

-

Recombinant human HDAC8 enzyme

-

This compound (c-SAHA)

-

Test HDAC inhibitor (non-fluorescent)

-

HDAC8 Assay Buffer: 25 mM Tris-HCl (pH 8.0), 75 mM KCl, 0.001% Pluronic F-127[4]

-

Stopped-flow fluorescence spectrometer

Protocol:

-

Reagent Preparation:

-